Methyl 5-(N-(4-ethylphenyl)sulfamoyl)-1H-pyrazole-4-carboxylate
Description
Methyl 5-(N-(4-ethylphenyl)sulfamoyl)-1H-pyrazole-4-carboxylate is a pyrazole-based small molecule characterized by a sulfamoyl group attached to a 4-ethylphenyl substituent and a methyl ester at the pyrazole’s 4-position. The sulfamoyl moiety (-SO₂-NH-) is a critical pharmacophore, often enhancing binding affinity to biological targets through hydrogen bonding and electrostatic interactions .
Properties
IUPAC Name |
methyl 5-[(4-ethylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O4S/c1-3-9-4-6-10(7-5-9)16-21(18,19)12-11(8-14-15-12)13(17)20-2/h4-8,16H,3H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHIJHAMNCPRAAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=NN2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(N-(4-ethylphenyl)sulfamoyl)-1H-pyrazole-4-carboxylate typically involves a multi-step process. One common method starts with the preparation of the pyrazole ring through the reaction of hydrazine with a β-diketone. The resulting pyrazole intermediate is then subjected to sulfonation using a sulfonyl chloride derivative, such as 4-ethylbenzenesulfonyl chloride, under basic conditions. Finally, the carboxylate group is introduced through esterification with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(N-(4-ethylphenyl)sulfamoyl)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like nitric acid for nitration or bromine for bromination under controlled conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
- Antimicrobial Activity : Compounds containing pyrazole rings have demonstrated diverse pharmacological properties, including antimicrobial effects. Methyl 5-(N-(4-ethylphenyl)sulfamoyl)-1H-pyrazole-4-carboxylate has shown promising results in inhibiting bacterial growth, which positions it as a potential lead compound in the development of new antibiotics.
- Anti-inflammatory Properties : The presence of the sulfamoyl group may contribute to anti-inflammatory activities. Research indicates that similar compounds can modulate inflammatory pathways, suggesting potential applications in treating inflammatory diseases.
- Anticancer Potential : Studies have indicated that pyrazole derivatives exhibit anticancer properties by inducing apoptosis in cancer cells. The specific structure of this compound could enhance this effect, warranting further investigation into its efficacy against various cancer types.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions that yield high purity and yield. The synthetic routes often include reactions between various organic precursors under controlled conditions, leading to the formation of this complex compound.
Comparison with Related Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| Methyl 3-(sulfamoyl)-1H-pyrazole-5-carboxylate | Contains similar pyrazole core | Focused on different therapeutic applications |
| N-(benzenesulfonyl)-pyrazole derivatives | Various substitutions on the pyrazole ring | Broad spectrum of biological activities depending on substituents |
This table illustrates how this compound compares with other compounds sharing structural features, emphasizing its unique combination of functional groups that enhance its biological activity.
Case Studies and Research Findings
Recent studies have focused on the biological interactions and mechanisms of action for this compound:
- In vitro Studies : Interaction studies utilizing molecular docking simulations have shown that this compound exhibits significant binding affinity with specific biological targets such as enzymes and receptors involved in disease pathways. These findings suggest that it could be developed into a therapeutic agent targeting these pathways.
- Pharmacological Evaluations : In vivo evaluations have indicated that derivatives of this compound can effectively reduce inflammation and tumor growth in animal models, supporting its potential use in clinical settings for treating conditions like cancer and chronic inflammation.
Mechanism of Action
The mechanism of action of Methyl 5-(N-(4-ethylphenyl)sulfamoyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. This interaction can lead to various biological effects, including antimicrobial activity or anti-inflammatory responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional nuances of Methyl 5-(N-(4-ethylphenyl)sulfamoyl)-1H-pyrazole-4-carboxylate can be contextualized by comparing it to closely related pyrazole-sulfonamide/sulfamoyl derivatives. Below is a detailed analysis:
Structural Analogues and Substituent Effects
Notes:
- Substituent Effects: The 4-ethylphenyl group in the target compound may enhance hydrophobic interactions compared to smaller substituents (e.g., 4-methyl in ).
- Ester Group : Methyl esters generally hydrolyze faster than ethyl esters, impacting bioavailability. Ethyl esters (e.g., ) may prolong half-life but reduce solubility.
- Sulfamoyl vs. Sulfonyl/Sulfanyl : Sulfamoyl’s NH group enables hydrogen bonding, critical for target engagement (e.g., enzyme active sites ), whereas sulfonyl/sulfanyl groups prioritize steric or hydrophobic interactions .
Pharmacological and Physicochemical Comparisons
- Binding Affinity : Sulfamoyl-containing compounds (e.g., the target compound and ) likely exhibit stronger hydrogen-bonding capacity compared to sulfonyl derivatives (e.g., ), aligning with studies where sulfamoyl groups improved inhibition of bacterial quorum-sensing proteins .
- Metabolic Stability : Ethyl esters (e.g., ) may confer slower hepatic hydrolysis than methyl esters, as seen in fluconazole derivatives .
- Crystallographic Data: Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate demonstrates stable crystal packing, suggesting that minor substituent changes (e.g., ethyl to methyl) could alter solid-state properties, impacting formulation.
Biological Activity
Methyl 5-(N-(4-ethylphenyl)sulfamoyl)-1H-pyrazole-4-carboxylate, a compound in the pyrazole family, exhibits a range of biological activities that have garnered interest in medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Chemical Formula : CHNOS
- Molecular Weight : 309.34 g/mol
- CAS Number : 1037289-09-0
The compound features a pyrazole ring substituted with a sulfamoyl group and a carboxylate ester, which are critical for its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The general synthetic route includes:
- Formation of the Sulfonamide : Reacting 4-ethylphenylamine with sulfonyl chloride to form the corresponding sulfonamide.
- Cyclization : The sulfonamide is then reacted with a suitable pyrazole derivative under controlled conditions to yield the final product.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance:
- In Vitro Studies : Compounds containing the pyrazole structure have shown antiproliferative effects against various cancer cell lines, including HeLa cells (human cervical cancer) and SUIT-2 cells (pancreatic cancer) with IC values ranging from 0.06 µM to 0.29 µM .
| Compound | Cell Line | IC (µM) |
|---|---|---|
| This compound | HeLa | TBD |
| Compound I | HeLa | 0.06 |
| Compound II | SUIT-2 | 0.07 |
The mechanism by which this compound exerts its biological effects is believed to involve:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and survival pathways.
- Signal Transduction Modulation : Interaction with signaling pathways such as EGFR and JNK pathways has been observed, leading to reduced cell migration and proliferation .
Other Biological Activities
In addition to anticancer properties, this compound may possess other biological activities:
- Anti-inflammatory Effects : Similar pyrazole derivatives have been studied for their ability to inhibit cyclooxygenase (COX) enzymes, which play a role in inflammation .
Case Studies
Several case studies have explored the efficacy of pyrazole derivatives in clinical settings:
- Case Study on Pain Management : A study demonstrated that pyrazole derivatives significantly reduced pain in animal models by inhibiting COX enzymes .
- Antimicrobial Activity : Other derivatives have shown promising results against various bacterial strains, indicating potential for development as antimicrobial agents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
